1-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)pyrrolidine P-sulfide
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Overview
Description
1-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)pyrrolidine P-sulfide is a chemical compound with the molecular formula C11H13N2O4PS and a molar mass of 300.27 g/mol . This compound is known for its unique structure, which includes a benzodioxaphosphorin ring and a pyrrolidine ring, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)pyrrolidine P-sulfide typically involves the reaction of 6-nitro-4H-1,3,2-benzodioxaphosphorin with pyrrolidine and a sulfur source under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)pyrrolidine P-sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)pyrrolidine P-sulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)pyrrolidine P-sulfide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)pyrrolidine P-sulfide can be compared with similar compounds such as:
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: Known for its use in phosphorylation and phosphitylation reactions.
4H-1,3,2-Benzodioxaphosphorin, 2-chloro-6-nitro-: Another compound with a similar benzodioxaphosphorin ring structure.
The uniqueness of this compound lies in its combination of a nitro group and a pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
99300-60-4 |
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Molecular Formula |
C11H13N2O4PS |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
1-(6-nitro-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinin-2-yl)pyrrolidine |
InChI |
InChI=1S/C11H13N2O4PS/c14-13(15)10-3-4-11-9(7-10)8-16-18(19,17-11)12-5-1-2-6-12/h3-4,7H,1-2,5-6,8H2 |
InChI Key |
BGXAXDXMYWQZSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)P2(=S)OCC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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